

# Application Notes and Protocols for Etching Gallium Arsenide Substrates

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Gallium arsenate

Cat. No.: B1256347

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the wet and dry etching of gallium arsenide (GaAs) substrates. These techniques are fundamental for the fabrication of a wide range of electronic and optoelectronic devices.

## Introduction to Gallium Arsenide Etching

Gallium arsenide is a III-V compound semiconductor widely used in the fabrication of high-speed and high-frequency electronic devices, as well as optoelectronic devices such as light-emitting diodes (LEDs) and laser diodes. The etching of GaAs is a critical step in device manufacturing, used to define device features, create mesas, form via holes, and prepare surfaces for epitaxial growth.[1][2] The choice of etching technique, whether wet or dry, depends on the specific application requirements, such as etch rate, anisotropy, selectivity, and surface morphology.[3][4]

## Wet Chemical Etching

Wet chemical etching involves the use of liquid etchants to remove material through chemical reactions. It is generally a simpler and lower-cost method compared to dry etching. The process typically involves an oxidation step followed by the dissolution of the resulting oxide layer.[3]

## Common Wet Etchants and Their Characteristics

A variety of etchant solutions are used for GaAs, each offering different etch rates, selectivities, and surface finishes. The choice of etchant depends on the desired outcome of the etching process.

Table 1: Comparison of Common Wet Etchants for Gallium Arsenide

Etchant System	Typical Composition (by volume)	Typical Etch Rate	Selectivity (GaAs over AlGaAs)	Key Characteristics & Applications
Phosphoric Acid Based	H <sub>3</sub> PO <sub>4</sub> : H <sub>2</sub> O <sub>2</sub> : H <sub>2</sub> O (e.g., 1:1:5, 1:1:10, 1:1:25)	0.45 - 0.91 $\mu\text{m}/\text{min}$ <a href="#">[5]</a> <a href="#">[6]</a>	Moderate	Isotropic etch. Good for via hole formation. Etch rate increases with acid concentration. <a href="#">[5]</a>
Citric Acid Based	Citric Acid : H <sub>2</sub> O <sub>2</sub> (e.g., 1.5:1 to 50:1)	Varies with ratio	High (up to 2700 for AlAs) <a href="#">[7]</a> <a href="#">[8]</a>	Highly selective. Smooth etched surfaces. Used for gate recess in HFETs. <a href="#">[9]</a>
Sulfuric Acid Based	H <sub>2</sub> SO <sub>4</sub> : H <sub>2</sub> O <sub>2</sub> : H <sub>2</sub> O (e.g., 3:1:1, 3:1:15)	$\sim 22 \text{ \AA}/\text{sec}$ (for GA Etch 100) <a href="#">[10]</a>	Low	Isotropic, fast etch rate. Used for general-purpose etching and surface damage removal. <a href="#">[11]</a> <a href="#">[12]</a>
Ammonia Based	NH <sub>4</sub> OH : H <sub>2</sub> O <sub>2</sub> : H <sub>2</sub> O	Varies	Moderate	Anisotropic. Etch profile is dependent on crystal orientation. <a href="#">[13]</a>
Hydrochloric Acid Based	HCl : H <sub>2</sub> O <sub>2</sub> : H <sub>2</sub> O	Varies	Can be selective for GaAs over InGaP/InP <a href="#">[14]</a>	Can be used for selective etching. HCl alone removes native oxides. <a href="#">[15]</a> <a href="#">[16]</a>
Digital Etching	Step 1: H <sub>2</sub> O <sub>2</sub> (30%) Step 2:	$\sim 15 \text{ \AA}/\text{cycle}$ <a href="#">[17]</a>	High	Precise, self-limiting etch

Acid (e.g., HCl)

process.[17][18]

## Experimental Protocols for Wet Etching

This protocol is suitable for applications such as forming via holes.[5]

Materials:

- Gallium Arsenide (GaAs) substrate
- Phosphoric acid ( $\text{H}_3\text{PO}_4$ )
- Hydrogen peroxide ( $\text{H}_2\text{O}_2$ )
- Deionized (DI) water
- Photoresist and lithography equipment
- Beakers, graduated cylinders, and personal protective equipment (PPE)

Procedure:

- **Substrate Cleaning:** Clean the GaAs substrate using a standard cleaning procedure (e.g., boiling in acetone, trichloroethylene, and methanol), followed by a DI water rinse and drying with nitrogen gas.[15]
- **Patterning:** Apply photoresist to the substrate and use photolithography to define the areas to be etched.
- **Etchant Preparation:** Prepare the etching solution by mixing  $\text{H}_3\text{PO}_4$ ,  $\text{H}_2\text{O}_2$ , and  $\text{H}_2\text{O}$  in the desired ratio (e.g., 1:1:10). Prepare the solution in a well-ventilated fume hood.
- **Etching:** Immerse the patterned GaAs substrate in the etchant solution. The etching time will depend on the desired etch depth and the calibrated etch rate of the solution. For example, an etch rate of  $0.45\text{ }\mu\text{m}/\text{min}$  is achieved with a 1:1:10 ratio.[5]
- **Rinsing and Drying:** After the desired etching time, remove the substrate from the etchant and immediately rinse it thoroughly with DI water to stop the etching process. Dry the

substrate with nitrogen gas.

- Photoresist Removal: Remove the remaining photoresist using a suitable solvent.

This protocol allows for atomic-level precision in etching.[\[17\]](#)

Materials:

- Gallium Arsenide (GaAs) substrate
- 30% Hydrogen peroxide ( $\text{H}_2\text{O}_2$ )
- An acid that does not attack unoxidized GaAs (e.g., dilute HCl)
- Deionized (DI) water
- Spin rinser/dryer

Procedure:

- Substrate Preparation: Clean the GaAs substrate as described in Protocol 2.2.1.
- Oxidation Step: Expose the GaAs surface to 30%  $\text{H}_2\text{O}_2$  for a specific duration (e.g., 15 to 120 seconds). This forms a self-limiting oxide layer of approximately 14-17 Å.[\[17\]](#)
- Rinsing: Thoroughly rinse the substrate with DI water to remove all residual  $\text{H}_2\text{O}_2$ . A spin rinse for 15 seconds at 1000 rpm is effective.[\[18\]](#)
- Oxide Removal Step: Expose the oxidized GaAs surface to the acid solution to remove the oxide layer.
- Rinsing: Thoroughly rinse the substrate with DI water to remove all residual acid.
- Repeat: Repeat steps 2-5 until the desired total etch depth is achieved. Each cycle removes approximately 15 Å of GaAs.[\[17\]](#)

## Dry Etching

Dry etching uses plasmas to remove material through a combination of physical sputtering and chemical reactions. It is capable of producing highly anisotropic etch profiles, which are essential for fabricating high-density and high-aspect-ratio features.<sup>[4][19]</sup> Inductively Coupled Plasma (ICP) and Reactive Ion Etching (RIE) are common dry etching techniques.<sup>[2][20]</sup>

## Common Dry Etching Chemistries and Their Characteristics

The choice of gas chemistry in dry etching is critical for controlling the etch rate, selectivity, and sidewall profile.

Table 2: Comparison of Common Dry Etching Chemistries for Gallium Arsenide

Gas Chemistry	Etching Technique	Typical Etch Rate	Selectivity (GaAs over AlGaAs)	Key Characteristics & Applications
Chlorine-based (Cl <sub>2</sub> , BCl <sub>3</sub> )	ICP, RIE	Can be high (e.g., >1 μm/min)	Moderate to High	Widely used for GaAs etching. BCl <sub>3</sub> helps in removing native oxides and passivating sidewalls. <a href="#">[19]</a> Anisotropic profiles.
Fluorine-based (SF <sub>6</sub> , CCl <sub>2</sub> F <sub>2</sub> )	ICP, RIE	>1 μm/min (with HBr/SF <sub>6</sub> /He) <a href="#">[4]</a>	High (>200:1 with HBr/SF <sub>6</sub> /He) <a href="#">[4]</a>	F-containing gases can form a non-volatile AlF <sub>x</sub> layer on AlGaAs, providing high selectivity. <a href="#">[4]</a> CCl <sub>2</sub> F <sub>2</sub> is used for via hole etching. <a href="#">[20]</a>
Bromine-based (HBr)	ICP	>1 μm/min (with HBr/SF <sub>6</sub> /He) <a href="#">[4]</a>	High (>200:1 with HBr/SF <sub>6</sub> /He) <a href="#">[4]</a>	Provides an alternative to chlorine-based processes with good selectivity and smooth surfaces. <a href="#">[4]</a>

## Experimental Protocols for Dry Etching

This protocol is suitable for applications requiring high etch rates, high selectivity, and anisotropic profiles.[\[4\]](#)

#### Equipment and Materials:

- Inductively Coupled Plasma (ICP) Reactive Ion Etcher
- Gallium Arsenide (GaAs) substrate with an AlGaAs etch stop layer
- Photoresist or other masking material
- Process gases: HBr, SF<sub>6</sub>, He (or other desired chemistry like Cl<sub>2</sub>/BCl<sub>3</sub>)
- Personal protective equipment (PPE)

#### Procedure:

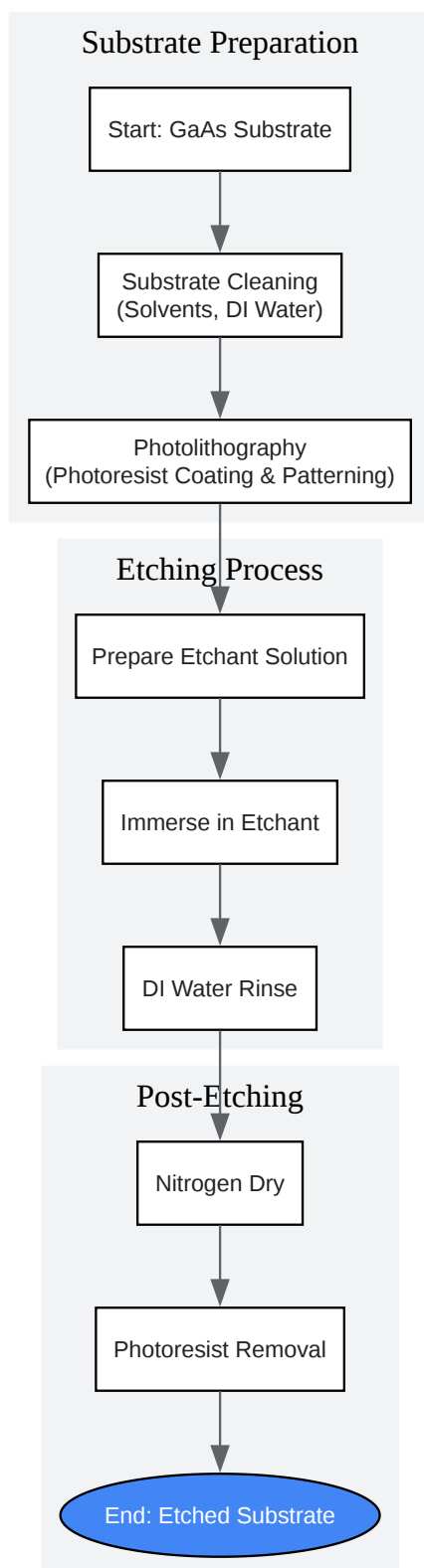
- Substrate Preparation: Clean and pattern the GaAs substrate with a suitable mask material (e.g., photoresist).
- System Preparation: Load the substrate into the ICP chamber. Ensure the system is at the desired base pressure.
- Etching Process:
  - Introduce the process gases at the desired flow rates (e.g., for a selective etch: 100 sccm HBr, 20 sccm SF<sub>6</sub>, 100 sccm He).[\[4\]](#)
  - Set the chamber pressure (e.g., 30 mTorr).[\[4\]](#)
  - Apply ICP power to generate the plasma (e.g., 600 W).[\[4\]](#)
  - Apply RF chuck power to control the ion energy and directionality (e.g., 50 W).[\[4\]](#)
  - Etch for the time required to achieve the desired depth. The process can achieve etch rates greater than 1 μm/min.[\[4\]](#)
- Process Termination: Turn off the gas flows, ICP power, and RF power. Vent the chamber to atmospheric pressure.



- Post-Etch Cleaning: Remove the substrate from the chamber and perform any necessary post-etch cleaning to remove residues.

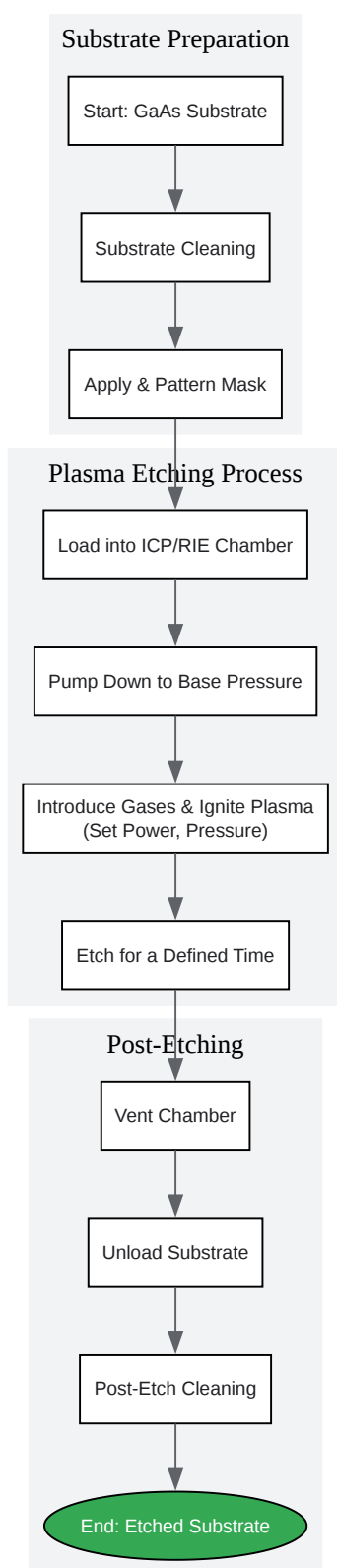
## Visualization of Etching Workflows

The following diagrams illustrate the logical flow of the wet and dry etching processes.



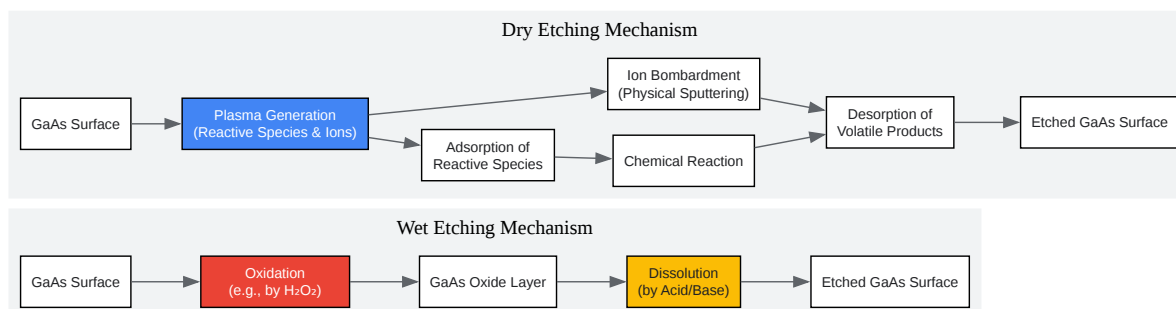
[Click to download full resolution via product page](#)

Caption: Workflow for a typical wet chemical etching process.



[Click to download full resolution via product page](#)

Caption: Workflow for a typical dry plasma etching process.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Article: Wet-chemical etching of GaAs(211)B wafers for controlling the surface properties  
Journal: International Journal of Surface Science and Engineering (IJSURFSE) 2019 Vol.13 No.2/3 pp.79 - 109  
Abstract: Substrate surface plays an important role to achieve high performance infrared devices and high-quality film layers. GaAs (211)B wafers were intensively used in infrared detector applications. Despite 'epiready' wafers can easily be found on the market, most of them have defects and contaminations due to their fabrication processes. The defects and contaminations on wafers may have deleterious effects on thin film growth and detector applications. To overcome such problems, various chemical treatments should be implemented prior to thin film growth. In this study, to understand the effect of wet chemical cleaning process on epiready (211)B GaAs wafers, piranha solution-based wet chemical etching was performed. After these treatments, the surfaces of GaAs wafers were investigated by atomic force microscopy and scanning electron microscopy. Energy dispersive X-ray spectroscopy was used to assess the chemical composition of the surface. The vibrational modes and two-dimensional maps were observed by a Raman

spectroscopy. Inderscience Publishers - linking academia, business and industry through research [inderscience.com]

- 2. plasmatherm.com [plasmatherm.com]
- 3. Gallium Arsenide (GaAs) Etchants - Solexir [solexir.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. pearton.mse.ufl.edu [pearton.mse.ufl.edu]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. transene.com [transene.com]
- 11. Etch rates for (100) gallium arsenide using aqueous  $\text{H}_2\text{SO}_4/\text{H}_2\text{O}$  and aqua regia based etchants. [apo.ansto.gov.au]
- 12. ias.ac.in [ias.ac.in]
- 13. bdt.semi.ac.cn [bdt.semi.ac.cn]
- 14. bdt.semi.ac.cn [bdt.semi.ac.cn]
- 15. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 16. pubs.acs.org [pubs.acs.org]
- 17. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 18. GaAs - Dry Etching [steeldata.info]
- 19. benthamopenarchives.com [benthamopenarchives.com]
- 20. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Etching Gallium Arsenide Substrates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1256347#etching-techniques-for-gallium-arsenide-substrates]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)